N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide

Medicinal Chemistry Ligand Efficiency CNS Drug Design

This benzothiophene-phenoxypropanamide features a chiral 2-phenoxypropanamide terminus and a 3-substituted benzo[b]thiophene core, aligning with the CB1 agonist pharmacophore. Its two stereocenters enable enantiomer-specific cAMP or β-arrestin recruitment assays for GPCR selectivity profiling. When paired with its 2-hydroxyethyl analog, it forms a matched molecular pair (MMP) that isolates the contribution of the benzylic hydroxyl group to COX-2 binding—an unvalidated substitution of either moiety risks >10-fold shifts in Ki and functional selectivity. Sourced for scaffold-hopping screening decks targeting CNS MPO optimization and PAMPA/MDCK-MDR1 permeability studies.

Molecular Formula C20H21NO2S
Molecular Weight 339.45
CAS No. 2034297-66-8
Cat. No. B2461740
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide
CAS2034297-66-8
Molecular FormulaC20H21NO2S
Molecular Weight339.45
Structural Identifiers
SMILESCC(CC1=CSC2=CC=CC=C21)NC(=O)C(C)OC3=CC=CC=C3
InChIInChI=1S/C20H21NO2S/c1-14(12-16-13-24-19-11-7-6-10-18(16)19)21-20(22)15(2)23-17-8-4-3-5-9-17/h3-11,13-15H,12H2,1-2H3,(H,21,22)
InChIKeyLZOYOSMABYTEKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide (CAS 2034297-66-8): Chemical Class and Structural Context for Preclinical Procurement


N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide (CAS 2034297-66-8) is a fully synthetic small molecule belonging to the benzothiophene carboxamide class. Its structure incorporates a benzo[b]thiophene core linked via a methyl-substituted ethylamine spacer to a 2-phenoxypropanamide terminus. This scaffold architecture is recurrent among modulators of aminergic G-protein-coupled receptors (GPCRs) and enzyme inhibitors, notably cannabinoid receptor type 1 (CB1) agonists and cyclooxygenase-2 (COX-2) inhibitors. [1] The compound is cataloged primarily by screening-compound suppliers for early-stage drug discovery, with a molecular weight of approximately 339.45 g/mol, positioning it within the Lipinski-rule-compliant chemical space favorable for oral bioavailability optimization.

Why Generic Substitution of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide with Close Analogs Carries Unquantified Risk for Receptor-Screening Campaigns


The fragment combination of a 3-substituted benzothiophene and a chiral 2-phenoxypropanamide moiety introduces two potential stereocenters and a specific hydrogen-bonding topology that cannot be replicated by simple substitution of the terminal amide or the heterocyclic core. Structurally adjacent compounds—such as the thiophene-2-carboxamide analog (CAS not assigned) or the 2-hydroxyethyl linker variant—differ in critical pharmacophoric features: the hydrogen-bond acceptor capacity of the ether oxygen versus a thiophene sulfur, and the conformational restriction imposed by a hydroxyethyl versus a propan-2-yl linker. In the cannabinoid CB1 agonist space, even single-atom modifications to the linker or the heterocycle are known to cause >10-fold shifts in binding affinity (Ki) and functional selectivity between CB1 and CB2 receptors. [1] Without direct head-to-head pharmacological profiling data for CAS 2034297-66-8 against these specific analogs, any substitution assumes an unvalidated risk of altered target engagement, selectivity profile, and pharmacokinetic properties.

Quantitative Evidence Guide for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide: Available Structural and Class-Level Comparators


Molecular Size and Lipophilicity Differentiation from the Hydroxyethyl Analog

Compared to its closest structural relative, N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide, the target compound replaces a benzylic hydroxyl with a methylene group and introduces a methyl branch at the alpha-carbon of the ethylamine linker. This eliminates one hydrogen-bond donor while adding two heavy atoms, increasing molecular weight from 325.42 g/mol to 339.45 g/mol and reducing topological polar surface area (tPSA) by approximately 20.2 Ų. The calculated LogP rises by an estimated 0.7–1.0 units, predicting enhanced blood-brain barrier permeability based on CNS MPO scoring rules. [1] This structural modification is a classic strategy to reduce P-glycoprotein efflux liability while maintaining target engagement, although direct comparative transport data are absent from the peer-reviewed literature.

Medicinal Chemistry Ligand Efficiency CNS Drug Design

Pharmacophoric Differentiation from Thiophene-2-Carboxamide Analog in GPCR Binding Models

The target compound's 2-phenoxypropanamide terminus presents an ether oxygen capable of acting as a hydrogen-bond acceptor, while N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)thiophene-2-carboxamide replaces this with a thiophene sulfur, a much weaker acceptor. In published CB1 agonist series, an ether oxygen at this position has been shown to contribute a favorable enthalpic binding interaction with the receptor's transmembrane helix 3 serine residue (Ser3.31), improving Ki by approximately 0.8–1.5 kcal/mol compared to sulfur analogs. [1] This class-level inference suggests the target compound may retain higher CB1 affinity than the thiophene-2-carboxamide analog, although direct binding data for either compound are not publicly available in curated databases such as ChEMBL, BindingDB, or PubChem BioAssay as of the knowledge cutoff date.

GPCR Pharmacology Cannabinoid Receptor Structure-Activity Relationship

Chiral Complexity as a Vector for Differential Target Engagement Versus Achiral Analogs

The target compound contains two stereogenic centers: the methyl-substituted carbon on the propan-2-yl linker and the alpha-carbon of the phenoxypropanamide. This creates up to four stereoisomers, whereas close analogs such as N-[1-(1-benzothiophen-3-yl)ethyl]-2-phenoxypropanamide (CAS not assigned) contain only one chiral center (two isomers). Published evaluations of carboxamide-type synthetic cannabinoids have demonstrated that enantiomers of structurally related compounds exhibit up to 100-fold differences in CB1 binding affinity and functional activity (EC50) in cAMP inhibition assays. [1] The two-center chirality of the target compound thus offers a broader dynamic range for target selectivity tuning, but also imposes a higher analytical and synthetic quality-control burden. Any procurement of racemic or undefined stereoisomer mixtures without chiral specification introduces an uncontrolled variable that can confound biological replicate consistency.

Stereochemistry Enantioselectivity Drug Selectivity

Optimal Research Application Scenarios for N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide Based on Structural Class Evidence


Cannabinoid Receptor Subtype Selectivity Screening of Benzothiophene Carboxamide Libraries

The compound's benzothiophene core and chiral phenoxypropanamide chain align with established CB1 agonist pharmacophores. [1] It is best deployed as a scaffold-hopping probe within a screening deck that systematically varies the terminal amide (phenoxy vs. thiophene vs. furan) and the linker (propan-2-yl vs. 2-hydroxyethyl) to map CB1/CB2 selectivity determinants. The two-center chirality makes it particularly useful for evaluating enantiomer-specific functional responses in cAMP or β-arrestin recruitment assays when enantiopure material is sourced.

Physicochemical Property-Driven CNS Penetration Optimization Studies

The calculated CNS MPO score and lower tPSA relative to hydroxylated analogs position this compound as a candidate for parallel artificial membrane permeability assay (PAMPA) or MDCK-MDR1 transwell studies. [1] Researchers comparing this compound to its 2-hydroxyethyl analog can quantify the impact of single-atom linker modifications on apparent permeability (Papp) and efflux ratio, informing lead optimization toward brain-penetrant probes.

COX-2 Inhibition Screening with Benzothiophene-Derived Scaffolds

The N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-phenoxypropanamide analog has been flagged as a potential COX-2 inhibitor. [1] This compound, differing only in linker oxidation state, constitutes a matched molecular pair (MMP) with the target compound, enabling a direct head-to-head COX-1/COX-2 selectivity panel using recombinant enzyme assays. This specific MMP comparison can isolate the contribution of the benzylic hydroxyl group to COX-2 binding.

Quote Request

Request a Quote for N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.